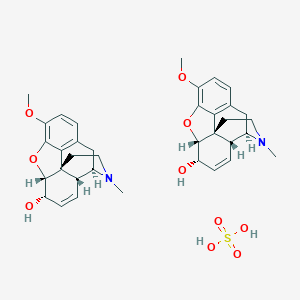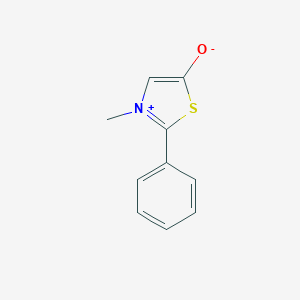
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate, also known as MPTI, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MPTI belongs to the class of thiazolium salts, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is not fully understood. However, it has been proposed that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate acts by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have antioxidant and anti-inflammatory effects. Animal studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has neuroprotective effects in models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments is its high purity and yield. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been extensively studied for its potential use as a therapeutic agent, which makes it a promising candidate for further research. However, one of the limitations of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. One of the directions is to investigate the mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in more detail. In addition, further studies are needed to determine the optimal dosage and administration route of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in different disease models. Moreover, the potential use of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate as a drug delivery system for other therapeutic agents should be explored. Finally, the safety and toxicity of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate should be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are some limitations to using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments, its promising therapeutic potential makes it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate involves the reaction of 2-phenyl-1,3-thiazolium iodide with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to form 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. This method has been optimized to yield high purity and yield of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate.
Applications De Recherche Scientifique
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1280-28-0 |
|---|---|
Nom du produit |
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H9NOS/c1-11-7-9(12)13-10(11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
GQTWYTCXPUSYNI-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
SMILES canonique |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
Synonymes |
3-Methyl-2-phenylthiazol-3-ium-5-olate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



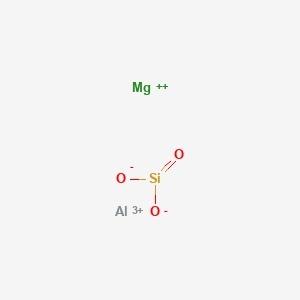
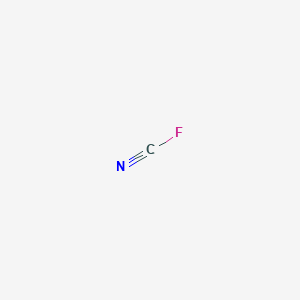
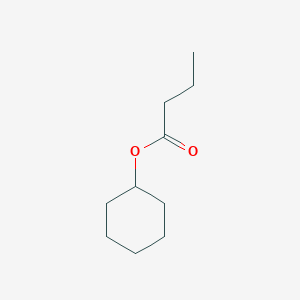
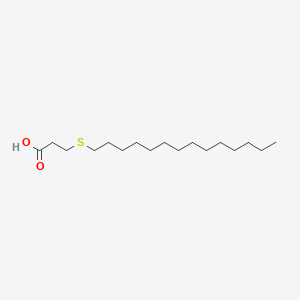
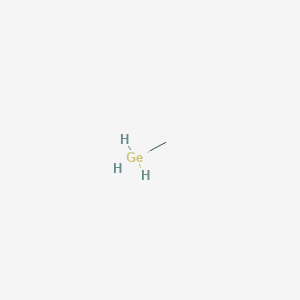
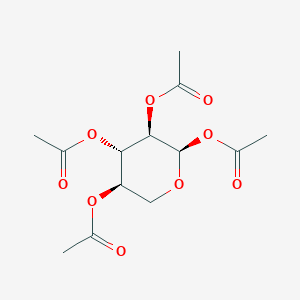
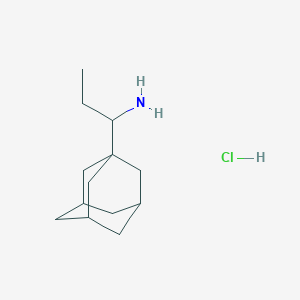
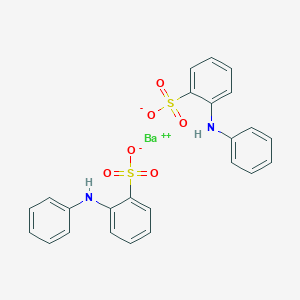
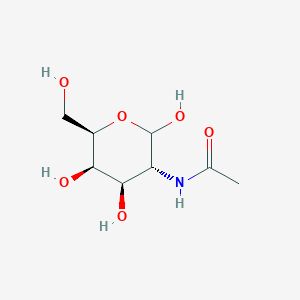
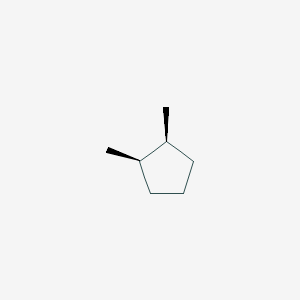
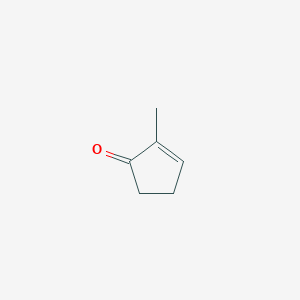
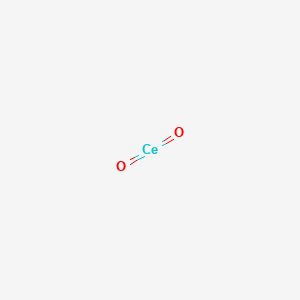
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
